3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core with a hydroxypropyl and a propanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 4-methyl-2-oxo-2H-chromen-7-yl propanoate.
Hydroxypropylation: The chromenone core undergoes hydroxypropylation using 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone.
Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.
Substitution: The propanoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(2-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate.
Reduction: Formation of 3-(2-hydroxypropyl)-4-methyl-2,3-dihydro-2H-chromen-7-yl propanoate.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate involves its interaction with various molecular targets. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to interact with enzymes and receptors in biological systems. The chromenone core is known to inhibit certain enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate
- 3-(2-hydroxybutyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate
- 3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate
Uniqueness
3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate is unique due to its specific hydroxypropyl and propanoate groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
[3-(2-hydroxypropyl)-4-methyl-2-oxochromen-7-yl] propanoate |
InChI |
InChI=1S/C16H18O5/c1-4-15(18)20-11-5-6-12-10(3)13(7-9(2)17)16(19)21-14(12)8-11/h5-6,8-9,17H,4,7H2,1-3H3 |
InChI Key |
DCRJVIDNLFWVDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.